![molecular formula C17H21NS B1523236 N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine CAS No. 1152881-01-0](/img/structure/B1523236.png)
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
Vue d'ensemble
Description
“N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine” is a chemical compound with the molecular formula C17H21NS. It has a molecular weight of 271.42 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine” consists of a cyclohexanamine group attached to a phenylthiophen group via a methylene bridge . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the available information.Physical And Chemical Properties Analysis
“N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not provided in the available information.Applications De Recherche Scientifique
Analytical Method Development
Research includes the development of analytical methods for identifying and quantifying psychoactive substances in biological matrices. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, using various analytical techniques and developed a robust method for their determination in blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) with ultraviolet detection (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science and Organic Light-Emitting Diodes (OLEDs)
In material science, Tsuboyama et al. (2003) explored the phosphorescence properties of homoleptic cyclometalated iridium(III) complexes for application in OLEDs. These studies provide insights into the luminescence properties of compounds with structural similarities to N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, highlighting their potential in developing highly efficient red phosphorescent materials for OLED applications (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).
Pharmacological Research
Pharmacological studies have explored the activities of similar compounds, assessing their potential in treating various diseases. For example, Baba et al. (1990) investigated novel 6-substituted acyclouridine derivatives for their activities against the human immunodeficiency virus (HIV), showcasing the broader pharmacological research context in which N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine derivatives could be studied (Baba, De Clercq, Iida, Tanaka, Nitta, Ubasawa, Takashima, Sekiya, Umezu, & Nakashima, 1990).
Propriétés
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS/c1-3-7-14(8-4-1)17-12-11-16(19-17)13-18-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXNFHTCDYOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



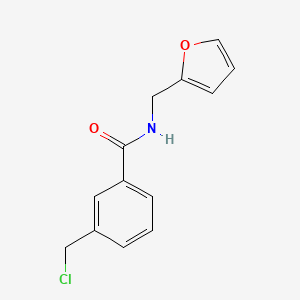
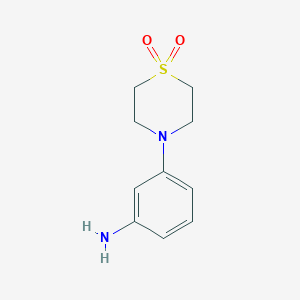
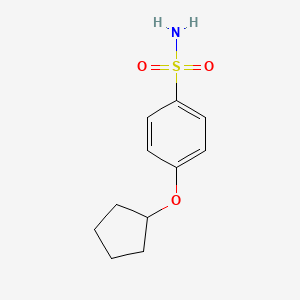
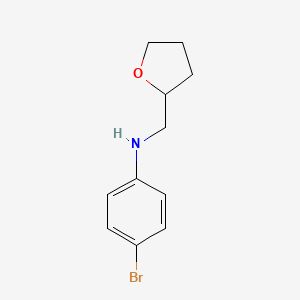
![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)
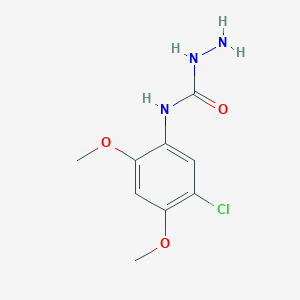
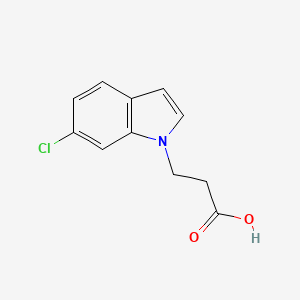
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)